molecular formula C11H10F2N4O B2983917 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one CAS No. 2415571-88-7

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one

Cat. No. B2983917
CAS RN: 2415571-88-7
M. Wt: 252.225
InChI Key: MOMOVJXRCDJUSJ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one, also known as DFP-001, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidinone derivative that has been synthesized through a multi-step process. The compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is not fully understood. However, it has been found to interact with specific enzymes and receptors in the brain, leading to changes in cellular signaling pathways. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has been found to have various biochemical and physiological effects. In animal studies, the compound has been shown to improve memory and cognitive function. It has also been found to have anxiolytic and antidepressant effects. 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study specific cellular processes without affecting other processes in the cell. However, one limitation of using 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is its potential toxicity. The compound has been shown to have cytotoxic effects in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one. One area of interest is the development of 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one analogs with improved potency and selectivity for specific enzymes and receptors. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one and its effects on cellular signaling pathways.

Synthesis Methods

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3,4-difluorocinnamic acid ethyl ester. The ester is then converted to 3,4-difluorocinnamic acid hydrazide through the reaction with hydrazine hydrate. The final step involves the reaction of the hydrazide with sodium azide and triethylamine to form 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one.

Scientific Research Applications

4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has potential applications in various fields of scientific research. In medicinal chemistry, the compound has been found to have potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In biochemistry, 4-(Azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one has been used as a tool to study the role of specific enzymes in various cellular processes. In neuroscience, the compound has been used to study the mechanisms of action of neurotransmitters and their receptors.

properties

IUPAC Name

4-(azidomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O/c12-9-2-1-8(4-10(9)13)17-6-7(3-11(17)18)5-15-16-14/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMOVJXRCDJUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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